![molecular formula C15H14ClN3O5S B4112998 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide, also known as CGP 48506, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been found to exhibit promising pharmacological activities, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide 48506 is not fully understood. However, it is believed to act as a competitive antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By blocking the GABA-A receptor, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide 48506 may increase the excitability of neurons and enhance synaptic transmission, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide 48506 has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress. These effects contribute to its potential therapeutic benefits in neurological disorders.
Advantages and Limitations for Lab Experiments
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide 48506 has several advantages for laboratory experiments, including its high purity and stability, ease of synthesis, and well-characterized pharmacological properties. However, it also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide 48506. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other neurotransmitter systems. Additionally, the development of more potent and selective analogs of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide 48506 may lead to the discovery of new therapeutic agents for neurological disorders.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide 48506 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a potential candidate for the treatment of these disorders.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-18(25(23,24)12-8-6-11(16)7-9-12)10-15(20)17-13-4-2-3-5-14(13)19(21)22/h2-9H,10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPLUELEUVQHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-nitrophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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